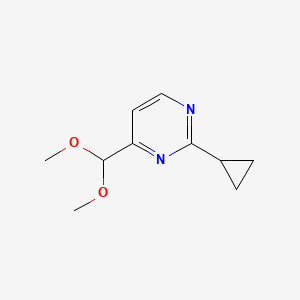

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

CAS No.: 914348-07-5

Cat. No.: VC2531726

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914348-07-5 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine |

| Standard InChI | InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 |

| Standard InChI Key | BAXOPTJKEYXLCH-UHFFFAOYSA-N |

| SMILES | COC(C1=NC(=NC=C1)C2CC2)OC |

| Canonical SMILES | COC(C1=NC(=NC=C1)C2CC2)OC |

Introduction

Chemical Identity and Structure

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine core with specific functional group substitutions. The compound's structure consists of a pyrimidine ring with a cyclopropyl group attached at the 2-position and a dimethoxymethyl group at the 4-position. These structural features contribute to its unique chemical properties and potential biological activities.

Basic Information

The compound's fundamental properties are summarized in Table 1, providing essential identification and structural information.

Table 1: Chemical Identity and Basic Properties

| Parameter | Value |

|---|---|

| CAS Number | 914348-07-5 |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine |

| Standard InChI | InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 |

| Standard InChIKey | BAXOPTJKEYXLCH-UHFFFAOYSA-N |

| SMILES | COC(C1=NC(=NC=C1)C2CC2)OC |

| PubChem Compound ID | 17750124 |

The molecular structure features a pyrimidine core with specific substituents that determine its chemical behavior and potential applications in various research fields.

Physical and Chemical Properties

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine displays distinctive physical and chemical characteristics that influence its handling, storage, and applications in research settings. Understanding these properties is essential for researchers working with this compound.

Physical Properties

The compound's physical properties, both experimentally determined and predicted, are presented in Table 2.

Table 2: Physical Properties of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Boiling Point | 254.5 ± 25.0 °C | Predicted |

| Density | 1.165 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | 2-8°C (Recommended) | Experimental |

| pKa | 1.60 ± 0.31 | Predicted |

| XLogP3 | 0.4 | Computed |

| Topological Polar Surface Area | 44.2 Ų | Computed |

The compound requires storage at temperatures between 2-8°C to maintain stability and prevent degradation .

Spectroscopic Properties

Spectroscopic data for 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine provides valuable information for structural confirmation and purity assessment. Table 3 presents predicted collision cross-section data obtained through mass spectrometry analysis.

Table 3: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 195.11281 | 144.9 |

| [M+Na]+ | 217.09475 | 158.9 |

| [M+NH4]+ | 212.13935 | 153.1 |

| [M+K]+ | 233.06869 | 154.5 |

| [M-H]- | 193.09825 | 153.6 |

| [M+Na-2H]- | 215.08020 | 154.4 |

| [M]+ | 194.10498 | 150.4 |

| [M]- | 194.10608 | 150.4 |

These spectroscopic parameters are useful for analytical characterization and identification of the compound in research settings .

Synthesis and Reactivity

The synthesis and reactivity of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine have been investigated, providing insights into its preparation methods and chemical behavior.

Chemical Reactivity

The reactivity of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is primarily attributed to its functional groups. The dimethoxymethyl group can undergo hydrolysis, leading to the formation of hydroxymethyl derivatives, which may further participate in nucleophilic substitution reactions. Additionally, the pyrimidine ring can engage in electrophilic aromatic substitutions, allowing for further functionalization.

The cyclopropyl group, known for its ring strain and unique reactivity, can participate in ring-opening reactions under specific conditions, offering additional pathways for chemical transformation and derivatization.

Biological Activities and Applications

Pyrimidine derivatives, including 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, have been studied for various biological activities, making them valuable in pharmaceutical research and development.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine scaffold can significantly influence biological efficacy. The specific positioning of the cyclopropyl and dimethoxymethyl groups on the pyrimidine ring in 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine creates a unique molecular architecture that may confer specific biological activities.

The presence of the dimethoxymethyl group provides potential sites for metabolic transformation or further chemical modification, which can be exploited in drug design and development strategies. Additionally, the cyclopropyl group, with its distinctive three-membered ring structure, contributes to specific binding interactions with biological targets.

| Classification | Statement | Code |

|---|---|---|

| Signal Word | Warning | - |

| Hazard Statement | Causes skin irritation | H315 |

| Hazard Statement | Causes serious eye irritation | H319 |

| Hazard Statement | May cause respiratory irritation | H335 |

| Precautionary Statement | Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |

| Precautionary Statement | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | P304+P340 |

| Precautionary Statement | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |

| Precautionary Statement | Store locked up | P405 |

These hazard classifications indicate that appropriate precautions should be taken when handling this compound .

Comparison with Other Pyrimidine Derivatives

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine belongs to a broader class of pyrimidine derivatives, each with distinct structural features and properties. Comparative analysis provides insights into the unique characteristics of this compound.

Structural Comparisons

Table 5: Comparison of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | 914348-07-5 | C10H14N2O2 | 194.23 | Base structure |

| 4-(Dimethoxymethyl)pyrimidine | 25746-87-6 | C7H10N2O2 | 154.17 | Lacks cyclopropyl group at 2-position |

| 2-anilino-4-(dimethoxymethyl)pyrimidine | 797793-39-6 | C13H15N3O2 | 245.28 | Has anilino group instead of cyclopropyl at 2-position |

| 4-amino-2,6-dimethoxypyrimidine | (Not provided) | C6H9N3O2 | 155.16 | Has amino and methoxy groups instead of dimethoxymethyl and cyclopropyl |

The structural differences between these compounds result in distinct chemical behaviors and potential biological activities .

Functional Comparisons

While specific data on 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine's biological activities is limited, comparative analysis with other pyrimidine derivatives provides insights into potential functional properties:

-

N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides have demonstrated high activity against plant fungi, suggesting potential antifungal applications for cyclopropyl-substituted pyrimidines.

-

The dimethoxymethyl group found in this compound can serve as a protected form of an aldehyde group, potentially allowing for further derivatization in synthetic applications .

-

The presence of the cyclopropyl group may contribute to enhanced metabolic stability compared to simpler alkyl substituents, a property often exploited in drug design.

These comparative insights suggest that 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine may possess unique functional properties that could be exploited in various research and application contexts .

| Supplier | Product Number | Packaging | Price (as of 2021-12-16) |

|---|---|---|---|

| Toronto Research Chemicals (TRC) | C992188 | 100mg | $75 |

| AK Scientific | V9066 | 5g | $291 |

| AK Scientific | V9066 | 10g | $477 |

| CymitQuimica | 3D-PLB34807 | 2500mg | 410.00 € |

| Sigma-Aldrich | ENA311759198 | (Not specified) | (Not specified) |

This data indicates that the compound is available in various quantities to suit different research needs, with pricing that reflects its specialized nature and synthetic complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume